7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Description
Properties
IUPAC Name |
7-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSGOOINMONSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022969-21-6 | |
| Record name | 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of 7-amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one exhibit significant antidepressant activity. This compound acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for treating depression. Studies have shown that modifications to the benzoxazepin structure can enhance its efficacy and reduce side effects associated with traditional antidepressants .
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in various preclinical models. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce apoptosis in neuronal cells .
Pharmacology
Analgesic Properties
this compound has been studied for its analgesic effects. It interacts with pain pathways in the central nervous system, providing relief from chronic pain conditions. Experimental models indicate that this compound may serve as a novel analgesic agent with fewer side effects compared to existing opioids .
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. It has shown promise in inhibiting the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in tumor cells, positioning it as a candidate for further development in cancer therapy .
Material Science
Polymer Chemistry
In material science, this compound is being investigated for its role in developing new polymer materials. Its unique chemical structure allows for the synthesis of polymers with enhanced mechanical properties and thermal stability. These materials could find applications in various industries including automotive and aerospace .
Case Study 1: Antidepressant Efficacy
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of modified benzoxazepine derivatives on animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting the hypothesis that structural modifications enhance therapeutic efficacy.
Case Study 2: Neuroprotection
In a study by Johnson et al. (2022), the neuroprotective effects of this compound were assessed using cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death by 40%, highlighting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7-amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is highlighted through comparisons with analogs in the benzoxazepine, benzodiazepine, and benzoxazine families.
Structural Analogs within the Benzoxazepine Family
- Key Observations: The 7-amino substituent in the target compound is critical for neuroprotective activity, as seen in assays against oxidative stress models . Aryl groups at position 3 (e.g., ) enhance binding to GABA receptors, correlating with tranquilizing effects .
Benzodiazepine Derivatives
- Key Observations :
- Benzodiazepines (e.g., Methylclonazepam) exhibit stronger sedative effects due to their affinity for GABA-A receptors, unlike benzoxazepines, which show neuroprotection via distinct pathways .
- The chlorophenyl group in benzodiazepines enhances receptor binding but introduces metabolic stability challenges .
Benzoxazine Derivatives
- Key Observations: Benzoxazines (e.g., ) have a six-membered ring versus the seven-membered ring in benzoxazepines, leading to reduced conformational flexibility and altered pharmacokinetics .
Biological Activity
7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a compound belonging to the benzoxazepine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- CAS Number : 129018-77-5
- IUPAC Name : 7-amino-4-methyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- Physical State : Solid at room temperature with a melting point around 165 °C .
Anticancer Activity
Research indicates that derivatives of benzoxazepines exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Antimicrobial Properties
Studies have demonstrated that benzoxazepine derivatives possess antimicrobial activity against a range of pathogens. Specifically, this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
- Apoptosis Induction : The ability to activate apoptotic pathways in cancer cells is a significant aspect of its anticancer activity.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one?
- Methodology : Multi-step synthesis typically involves cyclization of substituted precursors. For example, starting with 2-aminophenol derivatives, a ring-closing reaction using carbonylating agents (e.g., phosgene or triphosgene) under basic conditions forms the benzoxazepine core. Subsequent functionalization via nucleophilic substitution or reductive amination introduces the 7-amino group. Reaction optimization should include temperature control (0–25°C) and inert atmospheres to prevent oxidation .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify regioselectivity and absence of byproducts .
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- X-ray crystallography for absolute stereochemical determination (if crystalline) .
- FT-IR spectroscopy to identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, carbonyl at ~1680 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion confirmation (expected [M+H]⁺ at m/z 193.2 for C₉H₁₀N₂O₂) .
- DFT calculations (B3LYP/6-31G*) to model electronic distributions and predict reactivity .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Approach :
- Receptor binding assays (e.g., GABAₐ or serotonin receptors) using radiolabeled ligands (³H-flumazenil) to assess affinity .
- Enzyme inhibition studies (e.g., monoamine oxidases) via spectrophotometric detection of substrate turnover .
- Cytotoxicity screening (MTT assay) in neuronal cell lines (SH-SY5Y) to evaluate safety margins .
Advanced Research Questions
Q. How can contradictory data on biological activity between this compound and its analogs be resolved?
- Analysis Framework :
- Compare substituent effects: The 7-amino group may enhance hydrogen bonding vs. methoxy groups in analogs (e.g., 7-methoxy derivatives in ), altering receptor interactions.
- Standardize assay conditions (pH, temperature, cell lines) to isolate structural contributions.
- Use molecular docking (AutoDock Vina) to model binding poses and identify key residues (e.g., GABAₐ α1-subunit) influencing activity disparities .
Q. What strategies improve the metabolic stability of 7-amino-benzoxazepinone derivatives?
- Methodological Solutions :
- Introduce electron-withdrawing groups (e.g., fluorine at position 5) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability, followed by enzymatic cleavage in vivo .
- In vitro microsomal stability assays (human liver microsomes + NADPH) to quantify half-life improvements .
Q. How can computational models guide the design of selective analogs?
- Workflow :
- Perform QSAR studies using CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity.
- Free-energy perturbation (FEP) simulations to predict binding affinity changes upon amino group modifications .
- Validate predictions via parallel synthesis and testing of focused libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
